molecular formula C24H32N4OS B11477666 2-[4-(Adamantan-2-YL)piperazine-1-carbonyl]-4,6-dimethylthieno[2,3-B]pyridin-3-amine

2-[4-(Adamantan-2-YL)piperazine-1-carbonyl]-4,6-dimethylthieno[2,3-B]pyridin-3-amine

Cat. No.: B11477666
M. Wt: 424.6 g/mol
InChI Key: KYNBPQYCEWNPMN-UHFFFAOYSA-N
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Description

2-[4-(Adamantan-2-YL)piperazine-1-carbonyl]-4,6-dimethylthieno[2,3-B]pyridin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Adamantan-2-YL)piperazine-1-carbonyl]-4,6-dimethylthieno[2,3-B]pyridin-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-B]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-B]pyridine core.

    Introduction of the Adamantane Moiety: The adamantane group is introduced through a substitution reaction, often using adamantyl halides in the presence of a base.

    Attachment of the Piperazine Ring: The piperazine ring is attached via a nucleophilic substitution reaction, where the piperazine acts as a nucleophile.

    Final Coupling: The final step involves coupling the piperazine derivative with the thieno[2,3-B]pyridine core under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Adamantan-2-YL)piperazine-1-carbonyl]-4,6-dimethylthieno[2,3-B]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(Adamantan-2-YL)piperazine-1-carbonyl]-4,6-dimethylthieno[2,3-B]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Adamantan-2-YL)piperazine-1-carbonyl]-4,6-dimethylthieno[2,3-B]pyridin-3-amine involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Adamantan-2-YL)piperazine-1-carbonyl]-4,6-dimethylthieno[2,3-B]pyridin-3-amine is unique due to its combination of the adamantane moiety, piperazine ring, and thieno[2,3-B]pyridine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C24H32N4OS

Molecular Weight

424.6 g/mol

IUPAC Name

[4-(2-adamantyl)piperazin-1-yl]-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)methanone

InChI

InChI=1S/C24H32N4OS/c1-13-7-14(2)26-23-19(13)20(25)22(30-23)24(29)28-5-3-27(4-6-28)21-17-9-15-8-16(11-17)12-18(21)10-15/h7,15-18,21H,3-6,8-12,25H2,1-2H3

InChI Key

KYNBPQYCEWNPMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)N3CCN(CC3)C4C5CC6CC(C5)CC4C6)N)C

Origin of Product

United States

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